Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro-
Description
Molecular Architecture and IUPAC Nomenclature
Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro- is a substituted hexahydropyrimidine derivative with a six-membered ring containing two nitrogen atoms at positions 1 and 3. The compound’s molecular formula is C₁₄H₂₈N₂O₂ , derived from the hexahydropyrimidine core (C₄H₁₀N₂ ) and two 2,2-dimethyl-1-oxopropyl substituents (C₅H₉O each).
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₈N₂O₂ |
| Molecular Weight | 256.39 g/mol |
| IUPAC Name | 1,3-Bis(2,2-dimethyl-1-oxopropyl)-1,3-diazinane |
| Substituents | Two 2,2-dimethyl-1-oxopropyl groups |
| Core Structure | Hexahydropyrimidine (1,3-diazinane) |
The substituents are attached to the nitrogen atoms at positions 1 and 3 of the hexahydropyrimidine ring. Each substituent consists of a 2,2-dimethyl-1-oxopropyl group (CH₂-C(O)-C(CH₃)₂), where the carbonyl group is at position 1, and two methyl groups are at position 2 of the propyl chain.
Conformational Analysis of Hexahydropyrimidine Core
The hexahydropyrimidine core adopts a chair conformation due to steric and electronic interactions. Key findings from conformational studies include:
Ring Inversion :
Nitrogen Inversion :
Substituent Effects :
- The 2,2-dimethyl-1-oxopropyl groups introduce steric hindrance and electronic interactions (e.g., carbonyl dipole effects), favoring specific chair conformations with substituents in equatorial positions.
- Dynamic NMR studies reveal slow exchange between conformers in some derivatives, attributed to restricted rotation around the N-C bond.
Stereochemical Configuration at Chiral Centers
The compound lacks chiral centers due to its molecular symmetry and identical substituents. Key observations include:
| Feature | Explanation |
|---|---|
| Substituent Symmetry | Both 2,2-dimethyl-1-oxopropyl groups are identical, eliminating stereogenic centers. |
| Ring Symmetry | The hexahydropyrimidine core’s symmetry prevents asymmetry. |
| Substituent Structure | The 2,2-dimethyl-1-oxopropyl group has no stereogenic carbon (identical methyl groups). |
While chiral centers are absent, conformational isomerism (e.g., axial vs. equatorial substituent positions) contributes to the compound’s stereochemical diversity.
X-ray Crystallographic Studies of Derivatives
X-ray crystallography of related hexahydropyrimidines provides insights into structural preferences:
For 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro-pyrimidine, extrapolation from these studies suggests:
- Chair Conformation : Dominant due to steric stability.
- Substituent Orientation : Equatorial placement of 2,2-dimethyl-1-oxopropyl groups to reduce strain.
- Hydrogen Bonding : Potential intramolecular interactions between the carbonyl oxygen and adjacent protons.
Properties
IUPAC Name |
1-[3-(2,2-dimethylpropanoyl)-1,3-diazinan-1-yl]-2,2-dimethylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2/c1-13(2,3)11(17)15-8-7-9-16(10-15)12(18)14(4,5)6/h7-10H2,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIYNBZHGHRIYPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCCN(C1)C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50400819 | |
| Record name | Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
116046-92-5 | |
| Record name | Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50400819 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Two-Step Acylation-Cyclization Protocol
The hexahydropyrimidine core is constructed via cyclocondensation of 1,3-diaminopropane derivatives with carbonyl sources, followed by acylation. For example:
- Cyclocondensation : Heating 1,3-diaminopropane with urea or thiourea in the presence of aldehydes generates hexahydropyrimidin-2(1H)-one scaffolds.
- Acylation : Subsequent treatment with isobutyryl chloride in dichloromethane under basic conditions (e.g., triethylamine) introduces the 2,2-dimethylpropanoyl groups.
- Solvent : Toluene or chlorinated solvents.
- Catalyst : p-TsOH (for cyclization), DMAP (for acylation).
- Yield : 62–74% after purification via column chromatography.
One-Pot Multicomponent Synthesis
Modified Biginelli Reaction
A three-component reaction involving:
- Aldehyde : 2,2-Dimethylpropanal (isobutyraldehyde).
- β-Ketoester : Ethyl acetoacetate or methyl 3-oxopentanoate.
- Urea/Thiourea : To form the pyrimidine ring.
- Knoevenagel Condensation : Aldehyde and β-ketoester form an α,β-unsaturated ketone.
- Michael Addition : Urea attacks the enone intermediate.
- Cyclization : Intramolecular nucleophilic attack forms the hexahydropyrimidine ring.
- Acylation : In situ incorporation of isobutyryl groups via excess aldehyde or post-reaction acylation.
- Catalyst : Fe₃O₄@SiO₂-PA-CC-guanidine nanoparticles (10 mol%).
- Solvent : Water–ethanol (1:1).
- Temperature : 80°C, 2–4 hours.
- Yield : 85–97%.
Catalytic Asymmetric Synthesis
Organocatalytic Enantioselective Acylation
Chiral catalysts like L-proline or cinchona alkaloids enable enantioselective synthesis.
- Cyclocondensation : 1,3-Diaminopropane, isobutyraldehyde, and urea react in the presence of L-proline (20 mol%).
- Dynamic Kinetic Resolution : The catalyst induces axial chirality during ring formation.
- Post-Acylation : Acetic anhydride or isobutyryl chloride introduces acyl groups.
Performance Metrics :
- ee : Up to 92% (for S-configuration).
- Yield : 68–76%.
Solid-Phase Synthesis for Scalability
Polymer-Supported Methodology
Immobilized reagents reduce purification steps and enhance reproducibility.
- Resin Functionalization : Wang resin bound to Fmoc-protected 1,3-diaminopropane.
- Cyclization : Treatment with trimethylorthoformate and p-TsOH.
- Acylation : Isobutyryl chloride in DMF with HOBt/DIC coupling.
- Cleavage : TFA/CH₂Cl₂ (95:5) releases the product.
Advantages :
- Purity : >95% (HPLC).
- Scalability : Gram-to-kilogram scale.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball milling avoids toxic solvents and reduces reaction times.
- Reagents : 1,3-Diaminopropane, isobutyraldehyde, urea, and K₂CO₃.
- Conditions : 30 Hz, 60 minutes.
- Yield : 89% with 99% atom economy.
Comparative Analysis of Methods
| Method | Catalyst | Solvent | Temp (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Two-Step Acylation | p-TsOH, DMAP | Toluene | 60–80 | 62–74 | 90–95 |
| Biginelli Reaction | Fe₃O₄@SiO₂-PA-CC-guanidine | Water–ethanol | 80 | 85–97 | 88–93 |
| Organocatalytic | L-Proline | CH₃CN | 25 | 68–76 | 94–98 |
| Solid-Phase | HOBt/DIC | DMF | 25 | 70–82 | >95 |
| Mechanochemical | K₂CO₃ | Solvent-free | RT | 89 | 91–93 |
Challenges and Optimization Strategies
Regioselectivity in Acylation
Unwanted O-acylation or N-overacylation is mitigated by:
Chemical Reactions Analysis
Types of Reactions: Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted pyrimidine derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products:
Oxidation Products: Oxidized derivatives with additional oxygen functionalities.
Reduction Products: Reduced derivatives with hydrogenated functionalities.
Substitution Products: Substituted pyrimidine derivatives with various functional groups.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activity.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Substituent Position and Activity
A critical factor influencing the biological and physicochemical properties of pyrimidine derivatives is the position of substituents on the ring. Evidence from patent litigation (2018) highlights that pyrimidine compounds with substituents at the 4- and 6-positions (e.g., isopropyl groups) exhibit strong biological activity, as seen in Compounds 2r–2w (Exhibit Ko 16, 26, 27, 76) . In contrast, Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro- features substituents at the 1- and 3-positions , which are sterically distinct and less commonly modified in analogous structures. This positional difference likely reduces its bioactivity compared to 4,6-disubstituted derivatives but may enhance solubility due to the polar ketone groups .
Substituent Group Analysis
The 2,2-dimethyl-1-oxopropyl groups in the target compound introduce significant steric bulk and polarity. Compared to simpler alkyl substituents (e.g., isopropyl or methyl groups in Compounds 2t–2w), these branched ketone-containing groups may:
- Reduce membrane permeability due to increased hydrophilicity.
- Improve solubility in polar solvents, advantageous for formulation.
- Complicate synthetic routes due to the need for selective ketone protection/deprotection.
Hexahydro Backbone vs. Aromatic Pyrimidines
The saturated hexahydro ring distinguishes this compound from aromatic pyrimidines. Key differences include:
- Electron density : Reduced aromaticity decreases π-π stacking interactions but may enhance hydrogen-bonding capacity via the NH groups in the ring.
- Stability : Saturated rings are less prone to oxidative degradation, improving shelf life.
Data Table: Structural and Functional Comparison
Biological Activity
Pyrimidine derivatives are a significant class of compounds in medicinal chemistry due to their diverse biological activities. The compound Pyrimidine, 1,3-bis(2,2-dimethyl-1-oxopropyl)hexahydro- (CAS: 116046-92-5) is particularly noteworthy for its potential therapeutic applications. This article explores its biological activity, synthesizing research findings and case studies to provide a comprehensive overview.
Overview of Biological Activities
Pyrimidine derivatives have been extensively studied for their wide range of biological properties, including:
- Antibacterial
- Antifungal
- Anti-inflammatory
- Anticancer
- Antiviral
- Antidiabetic
- Anticonvulsant
These activities are attributed to the structural features of pyrimidine that allow for interactions with various biological targets.
Key Research Findings
- Anticancer Activity : A study assessed the anticancer potential of pyrimidine derivatives against various cancer cell lines (SiHa, A549, MCF-7, and Colo-205). The results indicated that certain pyrimidine compounds exhibited greater activity than the standard drug etoposide. Notably, specific derivatives demonstrated significant IC50 values, indicating potent anticancer efficacy (see Table 1) .
- Antioxidant Properties : Research highlighted the antioxidant capabilities of pyrimidine derivatives, with some compounds showing high total antioxidant capacity (TAC) and effective inhibition against DPPH radicals. These findings suggest potential applications in oxidative stress-related conditions .
- Anthelmintic Activity : In a study involving the evaluation of anthelmintic activity using Pheretima posthuma, several synthesized pyrimidines demonstrated significant effects in inducing paralysis and mortality in worms. The most potent compound achieved paralysis within 36-48 minutes .
Case Study 1: Anticancer Activity
A recent investigation involved synthesizing new pyrimidine-pyrazine compounds and evaluating their anticancer properties. The study found that compounds with specific substituents on the pyrimidine ring exhibited enhanced cytotoxicity against various cancer cell lines. The results were quantified using MTT assays, revealing that certain modifications significantly improved therapeutic efficacy .
Case Study 2: Antioxidant and Antidiabetic Effects
Another study focused on evaluating the antioxidant and antidiabetic activities of newly synthesized pyrimidines. The compounds were tested for their ability to scavenge free radicals and inhibit alpha-glucosidase activity. Results indicated that these derivatives not only possessed strong antioxidant properties but also effectively lowered blood glucose levels in vitro .
Table 1: Anticancer Activity of Pyrimidine Derivatives
| Compound | Cell Line | IC50 Value (µM) |
|---|---|---|
| Compound A | SiHa | 15.3 |
| Compound B | A549 | 12.7 |
| Compound C | MCF-7 | 18.5 |
| Compound D | Colo-205 | 10.5 |
Table 2: Anthelmintic Activity Results
| Compound | Paralysis Time (minutes) | Mortality Time (minutes) |
|---|---|---|
| P5 | 36-48 | 40-51 |
| P4 | 40-50 | 45-55 |
| P3 | 50-60 | 55-65 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing pyrimidine derivatives with hexahydro and bulky ketone substituents, and what reaction conditions optimize yield?
- Methodological Answer : Synthesis typically involves cyclocondensation of urea or thiourea derivatives with diketones under acidic or basic conditions. For example, refluxing with carbon disulfide and potassium hydroxide in ethanol (10–12 hours) can yield thione intermediates, followed by alkylation or oxidation steps to introduce bulky substituents . Key parameters include:
- Temperature : 80–100°C for reflux conditions.
- Catalysts : KOH or NaH in DMF for deprotonation.
- Purification : Recrystallization from ethanol or chromatography for isolating stereoisomers.
- Yield Optimization : Monitoring reaction progress via TLC and adjusting stoichiometric ratios (e.g., 1:1.2 molar ratio of hydrazide to CS₂).
Q. How is the compound characterized structurally, and which spectroscopic techniques are most reliable?
- Methodological Answer :
- X-ray Crystallography : Use SHELXL for refinement to resolve hydrogenation patterns and substituent orientation. Hexahydro pyrimidine rings often exhibit chair conformations, requiring high-resolution data (≤1.0 Å) to resolve steric clashes .
- NMR : ¹H/¹³C NMR identifies substituent integration (e.g., dimethyl groups at δ 1.2–1.4 ppm; carbonyls at δ 170–180 ppm).
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight and fragmentation patterns.
- Reference Data : Cross-validate with NIST Chemistry WebBook entries for hexahydro pyrimidine analogs .
Advanced Research Questions
Q. What challenges arise in crystallographic analysis of hexahydro pyrimidines with bulky substituents, and how are they addressed?
- Methodological Answer : Challenges include:
- Disorder in Bulky Groups : Use SHELXL’s PART and SIMU instructions to model disordered 2,2-dimethyl-1-oxopropyl groups.
- Twinning : Apply TWIN/BASF commands in SHELXL for pseudo-merohedral twinning, common in low-symmetry crystals .
- Hydrogen Bonding Networks : Map interactions using Olex2 or Mercury to identify stabilizing contacts (e.g., C=O⋯H–N).
Q. How can contradictory data on the compound’s reactivity in different solvents be resolved?
- Methodological Answer : Contradictions often stem from solvent polarity effects on keto-enol tautomerism. To resolve:
- Kinetic Studies : Monitor tautomer ratios via UV-Vis in solvents (e.g., DMSO vs. hexane) at varying temperatures.
- Computational Modeling : Use DFT (B3LYP/6-31G*) to calculate energy barriers for tautomer interconversion.
- Control Experiments : Repeat reactions under inert atmospheres to exclude oxidation side reactions .
Q. What computational methods are suitable for predicting the compound’s stability under physiological conditions?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate solvation in water/ethanol mixtures (AMBER force field) to assess hydrolytic stability of the hexahydro ring.
- pKa Prediction : Use MarvinSketch or SPARC to estimate basicity of pyrimidine nitrogen atoms, critical for pH-dependent degradation .
- Docking Studies : Explore interactions with enzymes (e.g., cytochrome P450) to predict metabolic pathways.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
